Regioisomer-Dependent Photochemical Rearrangement: 2,4- vs. 2,5-Diphenylthiazole Divergent Product Formation
Direct comparison of 2,4-diphenylthiazole and 2,5-diphenylthiazole under identical UV irradiation in benzene reveals regiospecific rearrangement pathways [1]. 2,4-Diphenylthiazole (II) exclusively converts to 3,5-diphenylisothiazole (VI) as the major product, whereas 2,5-diphenylthiazole (I) rearranges to a mixture of 3,4-diphenylisothiazole (III) and 4,5-diphenylthiazole (IV). This divergent photochemical behavior demonstrates that the 2,4-regioisomer is not a functional substitute for the 2,5-regioisomer in any application requiring predictable photostability or photoproduct generation.
| Evidence Dimension | Major Photochemical Product Identity |
|---|---|
| Target Compound Data | 3,5-Diphenylisothiazole (VI) as major product |
| Comparator Or Baseline | 2,5-Diphenylthiazole: mixture of 3,4-diphenylisothiazole (III) and 4,5-diphenylthiazole (IV) |
| Quantified Difference | Exclusive single-product rearrangement vs. mixed-product rearrangement |
| Conditions | UV irradiation in benzene |
Why This Matters
For photochemical applications (e.g., photolabile protecting groups, photoresponsive materials), the 2,4-regioisomer provides predictable, single-product photorearrangement, simplifying purification and process control.
- [1] Kojima, M., & Maeda, M. (1970). Photorearrangements of 2,5- and 2,4-diphenylthiazole. Journal of the Chemical Society D: Chemical Communications, (7), 386b-387. View Source
